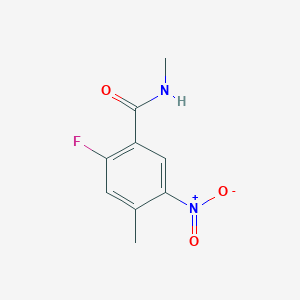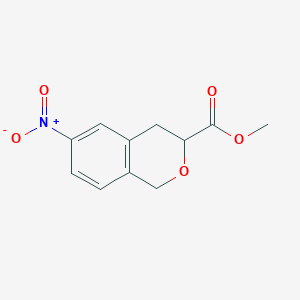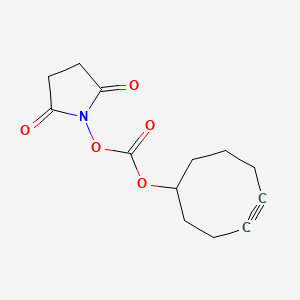
Cyclooct-4-yn-1-yl 2,5-dioxopyrrolidin-1-yl carbonate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Cyclooct-4-yn-1-yl 2,5-dioxopyrrolidin-1-yl carbonate is a chemical compound with the molecular formula C13H15NO5 and a molecular weight of 265.26 g/mol . This compound is known for its unique structure, which includes a cyclooctyne moiety and a pyrrolidinone ring. It is used in various scientific research applications due to its reactivity and functional properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Cyclooct-4-yn-1-yl 2,5-dioxopyrrolidin-1-yl carbonate typically involves the reaction of cyclooctyne with 2,5-dioxopyrrolidin-1-yl carbonate. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The specific reaction conditions, such as temperature, solvent, and catalysts, can vary depending on the desired yield and purity of the product .
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale synthesis using optimized reaction conditions. The process includes the purification of the product through techniques such as crystallization, distillation, or chromatography to achieve high purity levels .
化学反应分析
Types of Reactions
Cyclooct-4-yn-1-yl 2,5-dioxopyrrolidin-1-yl carbonate undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the carbonate group is replaced by other nucleophiles.
Addition Reactions: The cyclooctyne moiety can undergo addition reactions with various reagents, leading to the formation of new compounds.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include nucleophiles such as amines, alcohols, and thiols. The reactions are typically carried out under mild conditions to prevent the decomposition of the compound .
Major Products Formed
The major products formed from the reactions of this compound depend on the specific reagents and conditions used. For example, reactions with amines can lead to the formation of carbamate derivatives, while reactions with alcohols can produce carbonate esters .
科学研究应用
Cyclooct-4-yn-1-yl 2,5-dioxopyrrolidin-1-yl carbonate is widely used in scientific research due to its versatile reactivity and functional properties. Some of its applications include:
Chemistry: The compound is used as a building block in the synthesis of complex molecules and materials.
Biology: It is employed in bioorthogonal chemistry for labeling and imaging biological molecules.
Medicine: The compound is investigated for its potential use in drug delivery systems and therapeutic agents.
Industry: It is used in the development of advanced materials and coatings
作用机制
The mechanism of action of Cyclooct-4-yn-1-yl 2,5-dioxopyrrolidin-1-yl carbonate involves its reactivity with nucleophiles and other reactive species. The cyclooctyne moiety undergoes strain-promoted cycloaddition reactions, while the carbonate group can participate in nucleophilic substitution reactions. These reactions enable the compound to modify and interact with various molecular targets and pathways .
相似化合物的比较
Similar Compounds
Some compounds similar to Cyclooct-4-yn-1-yl 2,5-dioxopyrrolidin-1-yl carbonate include:
- (E)-Cyclooct-4-enyl 2,5-dioxo-1-pyrrolidinyl carbonate
- Benzyl 2,5-dioxopyrrolidin-1-yl carbonate
Uniqueness
This compound is unique due to its combination of a cyclooctyne moiety and a pyrrolidinone ring, which imparts distinct reactivity and functional properties. This uniqueness makes it valuable in various scientific research applications, particularly in bioorthogonal chemistry and material science .
属性
分子式 |
C13H15NO5 |
|---|---|
分子量 |
265.26 g/mol |
IUPAC 名称 |
cyclooct-4-yn-1-yl (2,5-dioxopyrrolidin-1-yl) carbonate |
InChI |
InChI=1S/C13H15NO5/c15-11-8-9-12(16)14(11)19-13(17)18-10-6-4-2-1-3-5-7-10/h10H,2,4-9H2 |
InChI 键 |
GAXCQEMLTUOIAE-UHFFFAOYSA-N |
规范 SMILES |
C1CC#CCCC(C1)OC(=O)ON2C(=O)CCC2=O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


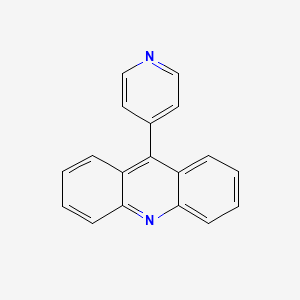
![(3R)-3-[4-(trifluoromethyl)phenyl]piperidine](/img/structure/B11758880.png)
![3-[(tert-butoxycarbonyl)amino]-3-(tetrahydro-2H-thiopyran-4-yl)propanoic acid](/img/structure/B11758889.png)
![{[1-methyl-3-(propan-2-yl)-1H-pyrazol-5-yl]methyl}[(thiophen-2-yl)methyl]amine](/img/structure/B11758902.png)
![[(1,3-dimethyl-1H-pyrazol-5-yl)methyl][(1-ethyl-1H-pyrazol-4-yl)methyl]amine](/img/structure/B11758904.png)

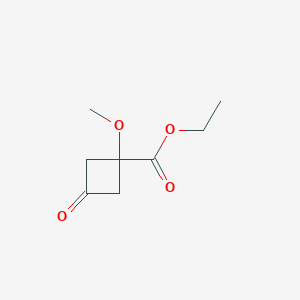
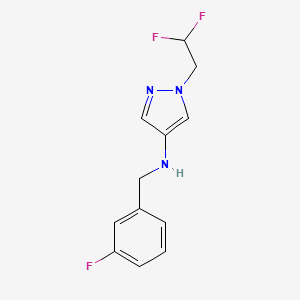

![4-iodo-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid](/img/structure/B11758935.png)
